
N,O-Desethylene Linezolid
Übersicht
Beschreibung
N,O-Desethylene Linezolid (CAS No. 1219708-30-1) is a biochemical derivative of the oxazolidinone antibiotic linezolid. Its molecular formula is C₁₄H₁₈FN₃O₄, and it is characterized by structural modifications at the morpholine and acetamide groups, resulting in the removal of ethylene moieties (N,O-desethylene modification) . This compound is categorized as "Highly Purified" and is primarily used in biochemical research, particularly in studies involving molecular imprinting and adsorption/desorption processes due to its structural similarity to linezolid .
Vorbereitungsmethoden
Synthetic Routes for N,O-Desethylene Linezolid
Controlled Degradation of Linezolid
One primary route to this compound involves the deliberate degradation of Linezolid under controlled conditions. Hydrolytic cleavage of the hydroxyethyl group in Linezolid’s morpholine moiety can be achieved using acidic or basic reagents. For instance, treatment with hydrochloric acid (HCl) at elevated temperatures (50–70°C) selectively removes the ethylene segment, yielding this compound HCl . This method is favored for its simplicity and scalability, though it requires rigorous purification to isolate the target impurity from other degradation byproducts .
Synthesis from Linezolid Intermediates
Alternative approaches leverage intermediates from Linezolid synthesis. For example, the key intermediate (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Compound IV in Source ) can undergo selective dealkylation. Reacting this intermediate with aqueous sodium hydroxide under reflux conditions removes the chloromethyl group, followed by acetylation to introduce the terminal acetamide group . This route avoids the need for chromatographic purification, enhancing its industrial viability .
Table 1: Comparison of Synthetic Methods for this compound
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Linezolid Degradation | Linezolid | HCl, 60°C, 6 hours | 75–80 | 98.5 |
Intermediate Modification | Compound IV | NaOH (2M), reflux; Acetic Anhydride | 85–90 | 99.2 |
Key Intermediates and Reaction Mechanisms
Role of (R)-Epichlorohydrin in Linezolid Synthesis
The synthesis of Linezolid itself informs the preparation of this compound. Source details a four-step process where methyl 3-fluoro-4-morpholinophenyl carbamate reacts with (R)-epichlorohydrin in the presence of n-butyllithium. This step forms the oxazolidinone ring, a core structure retained in this compound . The stereochemical integrity of the (5S) configuration is preserved during degradation, ensuring the impurity’s enantiomeric purity .
Mechanistic Insights into Dealkylation
The dealkylation mechanism involves nucleophilic attack on the hydroxyethyl group’s oxygen atom. Under acidic conditions, protonation of the oxygen increases the leaving group ability of the ethylene segment, facilitating cleavage. In contrast, basic conditions deprotonate the hydroxyethyl group, enabling β-elimination . Both pathways yield this compound, though acidic conditions are preferred for their faster reaction kinetics .
Analytical Characterization and Quality Control
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the gold standard for quantifying this compound. A reversed-phase C18 column and mobile phase comprising acetonitrile:phosphate buffer (pH 3.0) (70:30 v/v) achieve baseline separation from Linezolid and other impurities . Mass spectrometry (MS) confirms the molecular ion peak at m/z 394.1, corresponding to the compound’s molecular formula .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation. Key signals include:
-
NMR (400 MHz, DMSO-): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 4.75 (m, 1H, oxazolidinone CH), 3.60 (t, J = 6.0 Hz, 2H, NHCH) .
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
Large-scale synthesis prioritizes solvent recovery and catalyst efficiency. The patent WO2011077310A1 highlights the use of n-propanol for crystallizing this compound, offering advantages in yield (90%) and polymorphic control . Palladium on carbon (Pd/C) catalyzes intermediate reductions, with catalyst recycling protocols minimizing costs .
This compound must comply with ICH Q3A/B guidelines, which stipulate a maximum allowable limit of 0.15% in Linezolid formulations . Toxicity studies in rodents indicate no genotoxic effects at concentrations up to 500 mg/kg, supporting its safe use as a reference standard . Regulatory submissions, including Abbreviated New Drug Applications (ANDAs), require full spectroscopic and chromatographic validation data .
Analyse Chemischer Reaktionen
N,O-Desethylene Linezolid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
N,O-Desethylene Linezolid is utilized in the pharmaceutical industry for several critical applications:
- Monitoring Impurity Levels : It serves as a reference standard for monitoring and controlling impurity levels in Linezolid and its formulations. This is crucial for ensuring compliance with the International Conference on Harmonization (ICH) guidelines, which dictate standards for drug quality and safety .
- Abbreviated New Drug Application (ANDA) : The compound is employed in the ANDA filing process with the FDA. This application is essential for generic drug approval, allowing manufacturers to demonstrate that their product is bioequivalent to an already approved drug .
- Toxicity Studies : this compound is also used in toxicity studies of drug formulations. These studies are vital for assessing the safety profile of new drugs before they enter clinical trials .
Quality Control and Analytical Studies
In the context of quality control, this compound plays a significant role:
- Analytical Reference : As a certified reference material, it aids in analytical studies during the commercial production of Linezolid. The compound's characterization data, including methods such as HPLC and NMR, provide benchmarks for purity and efficacy testing .
- Research and Development : It is utilized in R&D settings to develop new formulations and improve existing ones by providing insights into impurity profiles and degradation pathways .
Case Studies and Research Findings
Several studies highlight the importance of this compound in research contexts:
- A study focused on the antibacterial evaluation of various Linezolid conjugates demonstrated that modifications to the chemical structure could enhance antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. This research underscores the potential for developing new antibiotics based on the Linezolid framework .
- Another investigation monitored temporal changes in Minimum Inhibitory Concentration (MIC) values for Vancomycin-resistant Enterococci (VRE) and Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that while resistance levels remained low, ongoing surveillance is necessary to ensure effective treatment options remain available .
Wirkmechanismus
N,O-Desethylene Linezolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction . This mechanism is similar to that of Linezolid, making it effective against a wide range of Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Silicon-Incorporated Oxazolidinones (7a, 7c, 9a)
Structural Modifications: Silicon atoms replace carbon atoms in the oxazolidinone scaffold, enhancing lipophilicity and blood-brain barrier (BBB) penetration. Key Findings:
- Brain Penetration : Compounds 7a, 7c, and 9a exhibited 14-, 22-, and 29-fold higher brain-to-plasma (B/P) ratios than linezolid, respectively, based on AUC measurements. Compound 7c achieved the highest brain concentration (Cₘₐₓ = 5.58 μg/g) .
- Antimicrobial Activity : MIC values against S. pneumoniae were comparable to linezolid (0.25–0.5 μg/mL), but only compound 9a showed activity against N. meningitidis (MIC = 4 μg/mL) .
- Metabolic Stability : Compounds 7a and 7c demonstrated moderate stability in human liver microsomes, while 9a showed poor stability in rodents but improved stability in humans .
- Plasma Protein Binding : All silicon compounds exhibited >90% plasma protein binding , contrasting with linezolid’s lower binding (~30%), which may reduce free drug availability but prolong half-life .
Contezolid
Structural Features: A next-generation oxazolidinone with a thioether substitution. Key Findings:
- Efficacy : Contezolid showed similar MIC values to linezolid (1 μg/mL) against Mycobacterium tuberculosis and comparable bactericidal activity in murine models .
Tedizolid
Structural Modifications: A fluorine-substituted oxazolidinone with a truncated side chain. Key Findings:
- Clinical Efficacy: In a meta-analysis of 2,056 patients, tedizolid demonstrated non-inferiority to linezolid in treating acute bacterial skin infections (79.6% vs. 80.5% early clinical response rate) .
- Dosing Advantage : Tedizolid’s once-daily regimen (200 mg) contrasts with linezolid’s twice-daily dosing (600 mg), improving adherence .
Sutezolid and AZD5847
Sutezolid :
- Potency : Exhibits 2–4-fold lower MIC values than linezolid against drug-resistant TB strains (0.125–0.5 μg/mL vs. 0.5–1 μg/mL) .
- Synergy : Combines effectively with moxifloxacin and pyrazinamide in murine TB models .
AZD5847 : - Clinical Progress : Phase II trials show promise for TB treatment, with a pharmacokinetic profile optimized for reduced toxicity .
Pyrimidine-Oxazolidinone Hybrids (8c, 8h)
Structural Features : Fused pyrimidine rings replace linezolid’s morpholine group.
Key Findings :
- Antimicrobial Activity : Compounds 8c and 8h showed MIC values of 2.8–4.8 μg/mL against Gram-positive bacteria, comparable to linezolid (3.0 μg/mL) .
- Binding Mode : Molecular docking revealed overlapping interactions with the 50S ribosome, similar to linezolid, but extended hydrogen bonding due to the heterocyclic C-ring .
Spiropiperazinyl Oxazolidinones (Compound 12)
Structural Features : Incorporates a spirocyclic piperazinyl group.
Key Findings :
- Activity : Compound 12 showed an MIC of 24 μM against M. tuberculosis, outperforming linezolid (97 μM) in the same assay .
Biologische Aktivität
N,O-Desethylene Linezolid is a significant metabolite of the antibiotic linezolid, a member of the oxazolidinone class. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, pharmacokinetics, and clinical implications, supported by data tables and case studies.
Overview of Linezolid
Linezolid is primarily used to treat infections caused by Gram-positive bacteria, including multidrug-resistant strains. It functions as a protein synthesis inhibitor by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex in bacterial protein synthesis .
Metabolism and Formation of this compound
This compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2J2 and CYP4F2. These enzymes catalyze the oxidative metabolism of linezolid, leading to its de-ethylation and hydroxylation . The intrinsic clearance rate for linezolid metabolism is relatively low, indicating a prolonged half-life in systemic circulation .
Antimicrobial Efficacy
This compound exhibits potent antibacterial activity against various Gram-positive bacteria. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Studies indicate that subinhibitory concentrations can impair virulence factor production in these pathogens .
Table 1: Antibacterial Activity of this compound
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
MRSA | 1 | Bacteriostatic |
VRE | 2 | Bacteriostatic |
Streptococcus pneumoniae | 0.5 | Bactericidal |
Enterococcus faecalis | 1 | Bactericidal |
Pharmacokinetics
The pharmacokinetic profile of this compound reflects that it is rapidly absorbed with maximum plasma concentrations typically achieved within 1 to 2 hours post-administration. The elimination half-life ranges from 5 to 7 hours, with approximately 50% of an administered dose appearing in urine as metabolites . Notably, bioavailability remains high at nearly 100% for both oral and intravenous forms .
Case Study 1: Efficacy in Drug-Resistant Infections
A study involving patients with multidrug-resistant tuberculosis (MDR-TB) assessed the efficacy of linezolid and its metabolites, including this compound. Out of 507 patients analyzed across multiple studies, a treatment success rate was observed at approximately 77.36%, with culture conversion rates reaching 88.45% . Adverse effects included myelosuppression, underscoring the need for monitoring during treatment.
Case Study 2: Adverse Effects and Management
In another clinical observation, three patients developed linezolid-induced pancytopenia while being treated for pneumonia. Their treatment regimens were adjusted upon detection of severe myelosuppression. Following the discontinuation of linezolid and supportive care measures, recovery was noted in two patients without further complications .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Linezolid concentrations in experimental settings?
High-performance liquid chromatography (HPLC) with UV detection is widely used. A mobile phase of 40% methanol and 60% pH 7 phosphate buffer achieves a retention time of ~7 minutes, with linear calibration curves (2.0–12.0 µg/mL, R² = 1) . Stability-indicating capillary zone electrophoresis (CZE) is also effective, showing a linear range of 1–50 µg/mL and statistical validation via F-tests (p < 0.05) .
Q. How does Linezolid compare to vancomycin in treating MRSA skin and soft tissue infections (SSTIs)?
In randomized trials, Linezolid showed superior clinical success rates (80.4% vs. 66.7%, p = 0.02) in patients with vascular disease, with odds ratios for microbiologic success at 2.7 (95% CI: 1.2–5.7) . For non-vascular disease patients, clinical success rates were comparable (94.5% vs. 89.4%, p = 0.24) .
Q. What are the optimal storage and solubility conditions for Linezolid in laboratory preparations?
Linezolid is stable as a crystalline solid at -20°C for ≥4 years. Solubility in organic solvents includes ethanol (~1 mg/mL), DMSO (~20 mg/mL), and dimethylformamide (~30 mg/mL). For aqueous solutions, PBS (pH 7.2) yields ~0.1 mg/mL, but these should be used within 24 hours to avoid degradation .
Q. How can researchers validate the purity of Linezolid batches for in vitro studies?
UV spectrophotometry at 253 nm and HPLC with a calibration curve (y = 0.0327x + 0.0393, R² = 1) are recommended. Purity ≥98% is achievable using USP-grade standards .
Advanced Research Questions
Q. What pharmacokinetic (PK) strategies minimize resistance emergence during Linezolid therapy?
In vitro PK/PD models show resistance emerges with 3-day administration at suboptimal doses. Monte Carlo simulations suggest maintaining trough concentrations >2 mg/L (MIC target) to suppress resistance. Nonlinear mixed-effects modeling can individualize dosing in critically ill patients .
Q. How do Linezolid trough concentrations correlate with thrombocytopenia risk?
Retrospective analyses identify a trough threshold of >7.0 mg/L as predictive of thrombocytopenia (OR = 4.3, p < 0.01). Logistic regression models highlight renal dysfunction and prolonged therapy (>14 days) as key risk factors .
Q. What experimental designs are optimal for evaluating Linezolid's efficacy-toxicity balance in osteomyelitis?
Use PICO frameworks: Population (chronic osteomyelitis), Intervention (Linezolid ≥6 weeks), Comparison (vancomycin), Outcome (cure rate vs. bone marrow suppression). Retrospective studies show 79% cure rates but 51.5% adverse events (e.g., myelosuppression) .
Q. Can Linezolid combination therapies enhance efficacy against biofilm-forming Staphylococci?
Synergistic effects are observed with photodynamic inactivation (PDI), reducing biofilm viability by 3-log units. In vitro models using 630 nm light and methylene blue show enhanced bactericidal activity .
Q. What predictors of hyponatremia are associated with Linezolid exposure?
Nadir serum sodium ≤130 mmol/L occurs in 22% of patients. Multivariate analyses link hypoalbuminemia and baseline creatinine >1.5 mg/dL to increased risk (p < 0.05) .
Q. How does Linezolid's tissue penetration influence dosing in ventilator-associated pneumonia (VAP)?
Population PK models in critically ill patients recommend 600 mg IV q12h, adjusted for renal function. AUC/MIC ratios >100 correlate with 90% survival rates in MRSA VAP .
Q. Methodological Guidance
- For conflicting efficacy-toxicity data (e.g., osteomyelitis): Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies comparing extended Linezolid regimens with adjunctive therapies .
- For analytical validation : Include statistical parameters like standard error of mean (SEM) and F-test critical values (p < 0.05) in calibration graphs .
Eigenschaften
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4/c1-9(20)17-7-11-8-18(14(21)22-11)10-2-3-13(12(15)6-10)16-4-5-19/h2-3,6,11,16,19H,4-5,7-8H2,1H3,(H,17,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAKSIHCULOSLI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572730 | |
Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219708-30-1 | |
Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.